2-(((3-(Furan-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol
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Overview
Description
2-(((3-(Furan-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol is a complex organic compound that features a furan ring, a triazole ring, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(Furan-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with the triazole intermediate.
Methoxyphenol Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The methoxy group on the phenol ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with amine groups.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its biological activity could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with biological targets in unique ways, leading to novel mechanisms of action.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(((3-(Furan-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring, for example, is known to interact with metal ions, which could be relevant in enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: These compounds also feature a heterocyclic ring and have been studied for their anticancer properties.
Substituted benzimidazoles: These compounds have shown antimicrobial and antiproliferative activities.
Furan-containing Schiff bases: These compounds exhibit antimicrobial and antifungal activities.
Uniqueness
What sets 2-(((3-(Furan-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol apart is its combination of a furan ring, a triazole ring, and a methoxyphenol group
Properties
CAS No. |
478253-69-9 |
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Molecular Formula |
C14H12N4O3S |
Molecular Weight |
316.34 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4O3S/c1-20-10-5-2-4-9(12(10)19)8-15-18-13(16-17-14(18)22)11-6-3-7-21-11/h2-8,19H,1H3,(H,17,22)/b15-8+ |
InChI Key |
ANFCIYZZTVJVFJ-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CO3 |
Origin of Product |
United States |
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